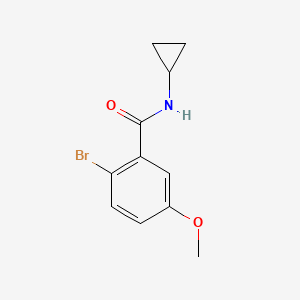![molecular formula C17H23N3O3 B7533372 N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide, also known as CPI-613, is a novel anticancer drug that has been developed to target cancer cells by inhibiting mitochondrial metabolism.
Mechanism of Action
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide inhibits mitochondrial metabolism by targeting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. By inhibiting these enzymes, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide disrupts the energy production process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cancer cell proliferation and migration. In addition, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been shown to reduce tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is that it has a unique mechanism of action that targets mitochondrial metabolism in cancer cells. This makes it a promising candidate for combination therapy with other chemotherapy drugs. However, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has some limitations for lab experiments. It is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is expensive and not widely available, which may limit its use in research studies.
Future Directions
There are several future directions for research on N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide. One area of focus is to further investigate its mechanism of action and potential side effects. Another area of research is to test N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide in combination with other chemotherapy drugs in clinical trials. Additionally, there is a need for more research on the optimal dosage and administration of N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide in different cancer types. Finally, there is a need to develop more cost-effective methods for synthesizing N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide to make it more widely available for research studies.
Synthesis Methods
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide is synthesized by reacting 2-methyl-3-(morpholine-4-carbonyl)aniline with cyclopropylamine, followed by reaction with chloroacetyl chloride. The resulting product is purified by column chromatography to obtain N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide.
Scientific Research Applications
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit mitochondrial metabolism in cancer cells, leading to cell death. N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide has been tested in various cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. It has also been tested in combination with other chemotherapy drugs, such as gemcitabine and cisplatin, to enhance their anticancer effects.
properties
IUPAC Name |
N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-14(17(22)20-7-9-23-10-8-20)3-2-4-15(12)18-11-16(21)19-13-5-6-13/h2-4,13,18H,5-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTVXPBZADEMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC(=O)NC2CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)

![4-propyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B7533319.png)



![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)

![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)